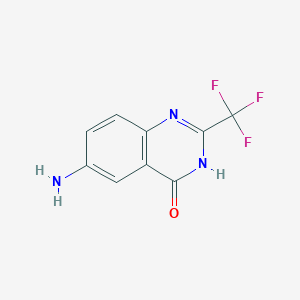

6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one

Description

Properties

IUPAC Name |

6-amino-2-(trifluoromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8/h1-3H,13H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMFTROGIQNEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586434 | |

| Record name | 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35982-21-9 | |

| Record name | 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and trifluoroacetic anhydride.

Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone core. This is usually achieved through a condensation reaction under acidic or basic conditions.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry

6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one is utilized as a building block for synthesizing complex molecules. Its unique trifluoromethyl group allows for the development of new synthetic methodologies, enhancing the efficiency of chemical reactions.

Biology

The compound is investigated for its potential as a bioactive molecule . Studies have shown that it can act as an enzyme inhibitor and modulate receptor activity, making it valuable in biochemical research.

Medicine

Research highlights its potential in pharmaceuticals:

- Anti-cancer Activity : It has been explored for its ability to inhibit pathways involved in cancer cell proliferation.

- Anti-inflammatory Properties : The compound may exhibit effects that reduce inflammation, contributing to therapeutic strategies for inflammatory diseases.

- Antimicrobial Effects : Its efficacy against various pathogens makes it a candidate for developing new antimicrobial agents .

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials that require specific properties, such as enhanced stability and reactivity. Its role in developing advanced materials with unique characteristics is increasingly recognized.

Case Study 1: Anticancer Research

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell survival, showcasing the compound's potential as a lead structure for anticancer drug development .

Case Study 2: Enzyme Inhibition

Research indicated that this compound could effectively inhibit certain enzymes involved in metabolic pathways. For instance, it was found to bind selectively to protein targets, disrupting their function and leading to altered cellular metabolism—an important consideration in drug design .

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally similar quinazolinones to highlight the impact of substituents on properties and bioactivity.

Table 1: Structural Comparison of Quinazolinone Derivatives

Key Observations :

- Trifluoromethyl (CF₃) : Present in all analogs, this group improves lipophilicity and resistance to oxidative metabolism.

- Amino (NH₂): Enhances solubility and hydrogen-bonding capacity, critical for target interactions.

- Chloro (Cl) : Electron-withdrawing but may reduce bioavailability compared to NH₂ .

- Aryl/Isoxazole : Bulkier substituents (e.g., in ) increase steric hindrance but improve receptor specificity .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Insights :

- The amino group in the target compound reduces LogP compared to non-amino analogs, improving solubility.

- Chloro-substituted derivatives exhibit higher LogP, favoring membrane permeability but risking toxicity .

Key Findings :

- The CF₃ group correlates with enhanced activity in kinase inhibition (e.g., PI3K) and antiplasmodial action .

- Isoxazole-coupled analogs () show superior anti-inflammatory activity due to dual functional groups .

Drug-Likeness (Lipinski’s Rules) :

- Molecular Weight : 245.13 (<500).

- H-Bond Donors: 1 (NH₂).

- H-Bond Acceptors : 4 (C=O, NH, two ring N).

- LogP : 1.8 (<5).

- Conclusion : Complies with Lipinski’s rules, suggesting oral bioavailability .

Biological Activity

6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound belongs to the quinazolinone family, which is recognized for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The trifluoromethyl group enhances the compound's stability and biological activity, making it a valuable candidate for further research and development in various scientific fields .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Molecular Targets : The compound can bind to various enzymes and receptors, modulating their activity. Notably, it has shown potential as an inhibitor of key pathways involved in cancer cell proliferation .

- Biochemical Pathways : It influences several biochemical pathways, including those related to signal transduction and gene expression. This modulation can disrupt critical cellular processes, leading to inhibited growth and proliferation of cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast) | 0.096 | EGFR inhibition |

| A549 (Lung) | 2.09 | Cytotoxicity |

| HepG2 (Liver) | 2.08 | Cytotoxicity |

These findings suggest that the compound may serve as a promising lead for developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. It was evaluated for its in vitro efficacy against Mycobacterium tuberculosis (Mtb), showing potential as an anti-tuberculosis agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the quinazoline ring can significantly affect biological activity:

- Position 6 Modifications : Alterations at this position while maintaining the core structure have been shown to enhance or diminish activity against different targets.

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like trifluoromethyl at strategic positions can improve binding affinity and potency against targets such as EGFR .

Case Studies

- In Vitro Studies : In vitro assays have shown that compounds derived from this compound exhibit submicromolar inhibitory activity across various tumor cell lines. The results suggest that these derivatives could be optimized for enhanced therapeutic efficacy .

- In Vivo Efficacy : In vivo studies using animal models demonstrated that certain derivatives maintained effective concentrations above the minimum inhibitory concentration (MIC) for extended periods, indicating potential for clinical applications .

Q & A

Q. What are the common synthetic routes for 6-amino-2-(trifluoromethyl)quinazolin-4(1H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed three-component carbonylative reactions using trifluoroacetimidoyl chlorides and amines under CO atmosphere. Optimized conditions include Pd(OAc)₂ as the catalyst, Xantphos as the ligand, and DMF as the solvent at 100°C, achieving yields up to 99%. Alternative routes involve cyclization of anthranilic acid derivatives with trifluoroacetic acid (TFA) under reflux, though yields vary (46–88%) depending on substituents and purification methods .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : To identify proton environments and carbon frameworks (e.g., trifluoromethyl resonance at ~110–120 ppm in ¹³C NMR).

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹).

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass). Melting point analysis and elemental analysis further verify purity .

Q. What solvent systems are suitable for dissolving this compound?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water or non-polar solvents. Solubility can be enhanced via co-solvent systems (e.g., DMSO:H₂O mixtures) or pH adjustment (e.g., basic conditions to deprotonate the amino group) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The electron-withdrawing trifluoromethyl group stabilizes the quinazolinone core via inductive effects, lowering the LUMO energy and enhancing electrophilicity. This facilitates nucleophilic substitution at the 4-position and impacts hydrogen-bonding interactions in biological targets. Computational studies (DFT) reveal altered charge distribution compared to non-fluorinated analogs .

Q. What strategies optimize the catalytic efficiency of Pd-mediated synthesis for scale-up?

Key optimizations include:

- Ligand selection : Bulky phosphine ligands (e.g., Xantphos) improve catalyst stability and turnover.

- CO pressure : Sub-atmospheric CO (balloon systems) minimizes safety risks while maintaining reactivity.

- Solvent choice : DMF or THF balances solubility and reaction rates. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How do structural modifications at the 3-position affect antibacterial activity?

Substituting the 3-position with electron-deficient aryl groups (e.g., nitro or trifluoromethylphenyl) enhances activity against Mycobacterium tuberculosis (MIC values <10 µM). This is attributed to improved membrane penetration and target binding (e.g., thymidylate synthase inhibition). Derivatives with thioether linkages show synergistic effects against multidrug-resistant strains .

Q. What analytical methods resolve contradictions in reported melting points for derivatives?

Discrepancies arise from polymorphic forms or impurities. Techniques include:

Q. How is computational modeling used to predict biological targets of this compound?

Molecular docking (AutoDock Vina) and MD simulations identify potential targets like M. tuberculosis enoyl-ACP reductase or fungal CYP51. Pharmacophore models highlight the importance of the trifluoromethyl group and quinazolinone core for binding affinity. Validation via enzyme inhibition assays (IC₅₀) aligns with in silico predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.